10-Chloro-9-oxodecanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

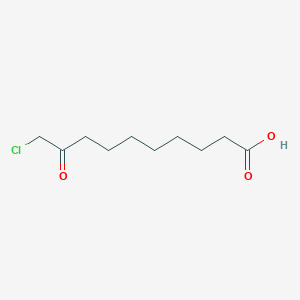

10-Chloro-9-oxodecanoic acid is a useful research compound. Its molecular formula is C10H17ClO3 and its molecular weight is 220.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 10-chloro-9-oxodecanoic acid, and how do reaction conditions influence yield?

- Methodology : Start with 9-oxodecanoic acid (or its methyl ester) as a precursor. Introduce chlorine at the C10 position via electrophilic substitution or radical halogenation. For example, use thionyl chloride (SOCl₂) or N-chlorosuccinimide (NCS) under controlled temperatures (0–25°C) in anhydrous solvents like dichloromethane. Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Key variables : Solvent polarity, reaction time, and stoichiometry of chlorinating agents.

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

- Methodology :

- NMR : Analyze 1H and 13C NMR to confirm the keto group (δ ~200-210 ppm for carbonyl carbon) and chlorine substitution (downfield shifts in adjacent protons).

- GC-MS : Derivatize with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to improve volatility; monitor fragments like m/z 253 (base peak for TMS derivatives) .

- HPLC : Use reverse-phase C18 columns with UV detection at 210–220 nm for purity assessment. Fluorescent derivatization (e.g., with acridine-based reagents) enhances sensitivity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when confirming the structure of this compound?

- Methodology :

- Perform 2D NMR (COSY, HSQC, HMBC) to assign proton-carbon correlations, especially near the chlorine atom and keto group.

- Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations).

- Validate via X-ray crystallography if crystalline derivatives are obtainable .

Q. What role does this compound play in lipid peroxidation or prostaglandin synthesis pathways?

- Methodology :

- In vitro assays : Incubate with cyclooxygenase (COX) enzymes or lipid membranes to assess prostanoid production (ELISA) or malondialdehyde (MDA) levels (thiobarbituric acid reactive substances assay).

- Metabolomics : Use LC-MS/MS to track incorporation into lipid mediators. Reference studies on 9-oxo-octadecadienoic acid, which modulates oxidative stress and inflammation .

Q. What computational strategies predict the reactivity of this compound in biological systems?

- Methodology :

- Docking studies : Model interactions with COX-2 or PPAR-γ using AutoDock Vina.

- MD simulations : Simulate membrane permeability in lipid bilayers (GROMACS).

- DFT calculations : Analyze electron density maps to predict sites for nucleophilic attack .

Q. Methodological Challenges

Q. How can researchers quantify trace amounts of this compound in complex biological matrices?

- Methodology :

- Sample prep : Solid-phase extraction (C18 cartridges) to isolate from plasma or tissue homogenates.

- Detection : LC-ESI-MS/MS in multiple reaction monitoring (MRM) mode. Use deuterated internal standards (e.g., d₄-10-chloro-9-oxodecanoic acid) for calibration .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Guidelines :

- Storage : Keep at –20°C in amber vials under argon to prevent oxidation.

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile chlorinating agents.

- Waste disposal : Neutralize with sodium bicarbonate before incineration .

Q. Data Interpretation and Validation

Q. How to address conflicting data on the biological activity of this compound across cell lines?

- Troubleshooting :

Properties

CAS No. |

50394-86-0 |

|---|---|

Molecular Formula |

C10H17ClO3 |

Molecular Weight |

220.69 g/mol |

IUPAC Name |

10-chloro-9-oxodecanoic acid |

InChI |

InChI=1S/C10H17ClO3/c11-8-9(12)6-4-2-1-3-5-7-10(13)14/h1-8H2,(H,13,14) |

InChI Key |

VZSWESNBZILKTN-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCC(=O)CCl)CCCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.